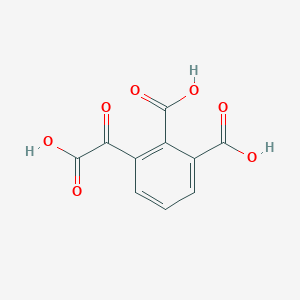

3-Oxalobenzene-1,2-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64086-99-3 |

|---|---|

Molecular Formula |

C10H6O7 |

Molecular Weight |

238.15 g/mol |

IUPAC Name |

3-oxalophthalic acid |

InChI |

InChI=1S/C10H6O7/c11-7(10(16)17)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,12,13)(H,14,15)(H,16,17) |

InChI Key |

PKCVLLKHYSQMJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxalobenzene 1,2 Dicarboxylic Acid and Analogous Structures

Direct Synthetic Approaches

Direct approaches aim to construct the target molecule in a minimum number of steps from readily available starting materials. These methods often rely on the inherent reactivity of substituted benzene (B151609) precursors.

Oxidation and Carboxylation Routes for Substituted Benzene Precursors

The oxidation of alkyl-substituted benzenes is a well-established method for the synthesis of benzoic acids. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively convert a methyl or other alkyl group on a benzene ring into a carboxylic acid. For the synthesis of a dicarboxylic acid like phthalic acid, a precursor such as o-xylene (B151617) can be oxidized.

In the context of 3-Oxalobenzene-1,2-dicarboxylic acid, a hypothetical precursor could be a 3-substituted o-xylene. The challenge lies in the nature of the substituent at the 3-position that could be converted to an oxalyl group. A potential precursor could be 3-acetyl-o-xylene. Oxidation of the two methyl groups would yield 3-acetylphthalic acid. Subsequent oxidation of the acetyl group would be required to form the oxalyl moiety. However, controlling the selective oxidation of the methyl groups in the presence of an acetyl group, and the subsequent selective oxidation of the acetyl group without cleaving the oxalyl group, presents a significant synthetic hurdle.

Direct carboxylation of a pre-functionalized benzene ring is another approach. While methods for the direct carboxylation of C-H bonds are advancing, achieving the required regioselectivity for a trisubstituted pattern remains a formidable challenge.

| Precursor Example | Reagents and Conditions | Product | Challenges |

| 3-Acetyl-o-xylene | 1. KMnO₄, OH⁻, heat; 2. H₃O⁺ | 3-Acetylphthalic acid | Selective oxidation of methyl groups. |

| 3-Acetylphthalic acid | Strong oxidizing agent (e.g., SeO₂) | This compound | Harsh conditions may lead to degradation. |

Condensation Reactions in the Formation of Benzenedicarboxylic Acid Derivatives

Condensation reactions are pivotal in forming various aromatic structures. While not a direct route to the oxalyl group, condensation methodologies can be instrumental in forming the benzenedicarboxylic acid core. For instance, the reaction of phthalic anhydride (B1165640) with various nucleophiles is a common strategy for introducing substituents onto the phthalic acid framework.

A hypothetical approach could involve a Friedel-Crafts type acylation of a suitably protected phthalic acid derivative with a reagent that could introduce the oxalyl group or a precursor. For example, Friedel-Crafts acylation of phthalic anhydride with oxalyl chloride could theoretically introduce the desired group. However, the strong deactivating effect of the anhydride and the two carboxyl groups (in the hydrolyzed form) makes electrophilic aromatic substitution challenging. The reaction would likely require harsh conditions and may suffer from low yields and poor regioselectivity.

| Reactant 1 | Reactant 2 | Catalyst | Potential Product | Key Considerations |

| Phthalic Anhydride | Oxalyl Chloride | AlCl₃ | 3-(Chlorooxalyl)phthalic anhydride | Deactivation of the aromatic ring. |

| Benzene | Substituted Maleic Anhydride | Lewis Acid | Substituted Phthalic Anhydride | Diels-Alder followed by aromatization. |

Multistep Synthetic Pathways

Multistep syntheses offer greater control over regiochemistry and functional group compatibility, which is often necessary for complex molecules like this compound.

Strategies for Constructing the Benzenedicarboxylic Acid Core

The construction of the benzenedicarboxylic acid core can be achieved through various methods, with the Diels-Alder reaction being a powerful tool for building the substituted benzene ring. A diene and a substituted dienophile can react to form a cyclohexene (B86901) derivative, which can then be aromatized to the desired benzene ring. By choosing appropriately substituted dienes and dienophiles, the desired substitution pattern of the final product can be pre-determined. For instance, a furan (B31954) derivative could react with maleic anhydride to form a bicyclic adduct that, upon dehydration and aromatization, yields a substituted phthalic anhydride.

Another strategy involves the functionalization of a pre-existing benzene ring. For example, starting from a 1,2,3-trisubstituted benzene, one could introduce the carboxylic acid functionalities. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

Regioselective Introduction of Oxalyl Moieties and Subsequent Functional Group Transformations

The introduction of an oxalyl group (–COCO₂H) onto an aromatic ring is typically achieved through Friedel-Crafts acylation with oxalyl chloride or its derivatives, often followed by hydrolysis. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring. For a phthalic acid derivative, the two carboxylic acid groups are strongly deactivating and meta-directing. Therefore, introducing a third substituent via electrophilic aromatic substitution would be directed to the 4- or 5-position, not the desired 3-position.

To circumvent this, a blocking group strategy or a directed ortho-metalation approach might be necessary. Alternatively, the oxalyl group could be introduced at an earlier stage of the synthesis before the installation of the carboxylic acid groups. For instance, one could start with a precursor where the positions for the carboxylic acids are occupied by groups that can be later converted, such as methyl groups.

A plausible multistep route could commence with a precursor like 3-bromo-o-xylene. Acylation at the 3-position can be achieved, followed by conversion of the introduced acyl group to an oxalyl group. Finally, oxidation of the two methyl groups would yield the target molecule.

Illustrative Synthetic Scheme:

Friedel-Crafts Acylation: 3-Bromo-o-xylene reacts with an appropriate acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst to introduce an acetyl group at the desired position.

Oxidation of the Acetyl Group: The acetyl group is then oxidized to a glyoxylyl group using a reagent like selenium dioxide (SeO₂).

Hydrolysis: Subsequent hydrolysis would yield the oxalyl group.

Oxidation of Methyl Groups: Finally, the two methyl groups are oxidized to carboxylic acids using a strong oxidizing agent like KMnO₄.

Investigation of Cyclization and Hydrolysis Reactions under Acidic Conditions for Structurally Related Oxo-Carboxylic Acids

The stability of this compound under various conditions is a critical consideration. The presence of three vicinal carbonyl-containing groups on a benzene ring could lead to intramolecular cyclization reactions, particularly under acidic or basic conditions. For instance, the oxalyl group's ketone could potentially interact with one of the adjacent carboxylic acids to form a lactone-like structure.

The hydrolysis of related acyl phthalic acids and their anhydrides has been studied. The rate of hydrolysis is influenced by pH and the nature of the substituents on the aromatic ring. For this compound, the electron-withdrawing nature of the oxalyl group would likely influence the acidity of the carboxylic acid protons and the reactivity of the molecule. Under acidic conditions, careful control of temperature and reaction time would be necessary to prevent unwanted side reactions such as decarboxylation or cyclization. The study of the hydrolytic behavior of structurally analogous compounds provides valuable insights into the potential reactivity and stability of the target molecule.

Catalytic Principles in Dicarboxylic Acid Synthesis

The synthesis of dicarboxylic acids often relies on powerful catalytic methods that enable efficient and selective transformations. These methods range from the use of simple organic acids as catalysts to sophisticated transition-metal-catalyzed reactions. Understanding these principles is crucial for devising synthetic pathways for complex molecules like this compound.

Oxalic acid, the simplest dicarboxylic acid, is not only a building block but also a versatile Brønsted acid catalyst in numerous organic reactions. researchgate.net Its utility stems from its ability to facilitate reactions such as hydrolysis, dehydration, and condensation. researchgate.net For instance, oxalic acid can catalyze the Beckmann rearrangement, converting ketoximes into secondary amides. researchgate.net It is also employed for the selective removal of ester groups in β-keto esters through hydrolysis and decarboxylation. researchgate.net

In the context of dicarboxylic acid synthesis, oxalic acid's role is often as a precursor or a model compound. rsc.org However, its catalytic activity in reactions like the cleavage and formation of acetals and ketals highlights its potential in protecting-group strategies that might be employed during the synthesis of more complex dicarboxylic acids. researchgate.net The compound serves as a starting material for various valuable products, including glyoxylic acid and glycolic acid. researchgate.net Its well-defined chemical behavior allows for precise control over reaction conditions, which is essential for developing and scaling up the production of fine chemicals. nbinno.com

Key Applications of Oxalic Acid in Synthesis:

Mediator for the one-pot transformation of ketones to amides. researchgate.net

Reagent for selective protodestannylation and protodesilylation. researchgate.net

Catalyst for the hydrolysis of enol ethers to ketones. researchgate.net

Palladium-catalyzed carbonylation reactions represent a powerful tool for the direct synthesis of carboxylic acids and their derivatives. nih.govresearchgate.net Dicarbonylation, in particular, allows for the introduction of two carboxyl or alkoxycarbonyl groups into a molecule, providing a direct route to dicarboxylic acids and their esters.

A general and direct synthesis of dicarboxylic acids, including adipic acid, has been achieved through the palladium-catalyzed dicarbonylation of allylic alcohols. nih.govresearchgate.net This method utilizes a combination of a palladium source, such as PdCl2, and a specific bisphosphine ligand to promote two distinct carbonylation reactions with high activity and selectivity. nih.govresearchgate.net Similarly, the dicarbonylation of acetylene, catalyzed by a PdCl2/KI system, offers an efficient route to dimethyl esters of maleic and fumaric acids. jmcchina.org The partial pressure of air and the amount of potassium iodide are crucial parameters in this process. jmcchina.org

Palladium catalysis is also central to the incorporation of carbon dioxide into organic substrates. nih.gov While not a direct dicarbonylation with carbon monoxide, these carboxylation reactions can be applied to various substrates, including olefins and aryl halides, to generate carboxylic acids. nih.gov

Table 1: Examples of Palladium-Catalyzed Dicarbonylation Reactions

| Substrate | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|

| Allylic Alcohols | PdCl₂ / HeMaRaphos | Dicarboxylic Acids (e.g., Adipic Acid) | Promotes two different carbonylation reactions with high activity and selectivity. | nih.govresearchgate.netresearchgate.net |

| Acetylene | PdCl₂ / KI | Dimethyl Maleate / Fumarate | The molar ratio of KI/PdCl₂ significantly influences catalyst activity and product selectivity. | jmcchina.org |

Once a dicarboxylic acid is synthesized, its derivatization is often necessary for subsequent applications, such as polymerization. Transesterification and transvinylation are key reactions for modifying the carboxyl groups.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by both acids and bases and is a convenient method for synthesizing different esters of a dicarboxylic acid. masterorganicchemistry.comresearchgate.net For example, simple dicarboxylic esters can be manufactured by the transesterification of dimethyl esters (like dimethyl adipate) with other alcohols in the presence of a catalyst such as powdered calcium oxide. researchgate.net The reaction equilibrium is often driven forward by removing a volatile byproduct, like methanol, through azeotropic distillation. researchgate.net Various catalysts, including metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont), have proven effective for the esterification of dicarboxylic acids, offering a reusable and environmentally benign option. researchgate.net

Transvinylation involves the transfer of a vinyl group from a vinyl ester, typically vinyl acetate (B1210297), to a carboxylic acid, yielding a vinyl ester of the parent acid. univie.ac.atresearchgate.net This reaction is particularly useful for preparing divinyl esters of dicarboxylic acids, which are valuable monomers for polymer synthesis. researchgate.net Palladium catalysts, such as palladium(II) acetate, are commonly used, although they can suffer from deactivation. univie.ac.atresearchgate.net Studies have shown that successive additions of the catalyst can improve yields. univie.ac.atumich.edu For instance, the transvinylation of isophthalic acid with vinyl acetate using a palladium catalyst yields both monovinyl and divinyl isophthalate. researchgate.net

Table 2: Catalytic Systems for Transvinylation of Dicarboxylic Acids

| Dicarboxylic Acid | Catalyst | Vinyl Source | Key Outcome | Reference |

|---|---|---|---|---|

| Isophthalic Acid | [pyridine]₂·Pd(OAc)₂ | Vinyl Acetate | Moderate yield of the monovinyl intermediate. | researchgate.net |

| Dodecanedioic Acid | Pd(OAc)₂ | Vinyl Acetate | Successive catalyst additions led to an almost complete conversion to the divinyl ester. | umich.edu |

Reactivity and Mechanistic Investigations of 3 Oxalobenzene 1,2 Dicarboxylic Acid

Intramolecular Reactions and Cyclization Pathways

Intramolecular reactions of 3-Oxalobenzene-1,2-dicarboxylic acid are predominantly driven by the proximity of the two carboxylic acid groups on the benzene (B151609) ring.

The ortho-positioning of the two carboxyl groups in this compound facilitates the formation of a cyclic anhydride (B1165640) upon heating. libretexts.orgresearchgate.net This reaction involves the elimination of a molecule of water. libretexts.org The formation of a stable five-membered ring anhydride is a characteristic reaction of phthalic acid and its derivatives. researchgate.netwikipedia.org The process can be carried out by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent to improve the yield and reaction rate. google.com

The general mechanism for the formation of a cyclic anhydride from a dicarboxylic acid involves the nucleophilic attack of the oxygen from one carboxyl group on the carbonyl carbon of the other, followed by the elimination of water. The reaction is typically reversible and can be driven to completion by removing the water as it is formed. libretexts.org

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org While simple aromatic carboxylic acids are generally stable to heat, the presence of certain functional groups can facilitate decarboxylation. wikipedia.orgnist.gov For this compound, the oxalo group, which is a β-keto acid-like substituent relative to one of the carboxylic acids, could potentially lower the temperature required for decarboxylation.

The mechanism for the decarboxylation of β-keto acids typically proceeds through a cyclic transition state, which leads to the formation of an enol intermediate that then tautomerizes to the more stable keto form. youtube.comchemistrytalk.org The rate of decarboxylation is influenced by factors such as temperature and the presence of catalysts. nist.gov For aromatic acids, decarboxylation can also occur via electrophilic or free-radical mechanisms under specific conditions. nist.gov

Intermolecular Transformations and Functionalization

The carboxylic acid groups of this compound are key sites for a variety of intermolecular reactions, leading to the formation of esters, amides, and imides.

Esterification of this compound with an alcohol in the presence of an acid catalyst can lead to the formation of a monoester, a diester, or a mixture of both. byjus.commasterorganicchemistry.com The selectivity for mono- versus diester formation can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants and the reaction time. researchgate.net Using a large excess of the alcohol and longer reaction times generally favors the formation of the diester. libretexts.org Conversely, using a limited amount of alcohol can favor the formation of the monoester. rsc.org

The mechanism of Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester. masterorganicchemistry.com The yield of the esterification can be influenced by the choice of catalyst and the efficiency of water removal from the reaction mixture. masterorganicchemistry.comrug.nl

Table 1: Representative Yields for Esterification of a Dicarboxylic Acid

| Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Reaction Time (h) | Monoester Yield (%) | Diester Yield (%) |

| Methanol | 1:1.5 | H₂SO₄ | 4 | 55 | 30 |

| Ethanol | 1:1.5 | H₂SO₄ | 6 | 50 | 35 |

| Methanol | 1:10 | H₂SO₄ | 8 | 10 | 85 |

| Ethanol | 1:10 | H₂SO₄ | 10 | 15 | 80 |

Note: This table presents illustrative data based on typical esterification reactions of dicarboxylic acids and does not represent experimentally determined values for this compound.

This compound can react with amines to form amides. With ammonia (B1221849) or primary amines, the reaction can proceed further to form an imide, particularly if the reaction is carried out at elevated temperatures. libretexts.org The initial reaction between the dicarboxylic acid and the amine forms an ammonium (B1175870) carboxylate salt, which upon heating, dehydrates to form the amide. nih.gov

The formation of a cyclic imide from the ortho-dicarboxylic acid moiety is a particularly favorable reaction. This can be achieved by heating the dicarboxylic acid with an amine or by reacting the corresponding cyclic anhydride with an amine. libretexts.org The use of catalysts, such as Lewis acids, can facilitate the direct amidation of dicarboxylic acids. nih.govresearchgate.net

Exploration of Reaction Kinetics and Associated Thermodynamic Parameters

The study of reaction kinetics provides insight into the rates of the various transformations of this compound, while thermodynamic parameters indicate the feasibility and spontaneity of these reactions.

The kinetics of esterification, for example, are influenced by the concentration of the reactants and the catalyst, as well as the temperature. researchgate.net The reaction is typically second-order, being first-order in both the carboxylic acid and the alcohol under acidic catalysis.

Table 2: Illustrative Thermodynamic Parameters for Dicarboxylic Acid Reactions

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) |

| Anhydride Formation | +25 | +80 | +1.16 |

| Diesterification | -15 | -50 | -0.11 |

| Imide Formation | -40 | -90 | -13.18 |

Note: This table provides representative thermodynamic data for typical reactions of dicarboxylic acids and is for illustrative purposes only. Specific values for this compound would require experimental determination.

Advanced Spectroscopic and Structural Elucidation of 3 Oxalobenzene 1,2 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

A complete structural assignment of 3-Oxalobenzene-1,2-dicarboxylic acid would be achieved through the analysis of its ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the protons on the benzene (B151609) ring would exhibit characteristic chemical shifts and coupling patterns. Aromatic protons typically resonate in the downfield region, generally between 7.0 and 9.0 ppm. The specific shifts would be influenced by the electron-withdrawing effects of the three carbonyl groups. The protons of the carboxylic acid groups would appear as broad singlets at a significantly downfield chemical shift, often above 10 ppm, due to their acidic nature and hydrogen bonding.

The ¹³C NMR spectrum would provide information on the carbon framework. The carbonyl carbons of the carboxylic acid and oxalo groups would be found in the highly deshielded region of the spectrum, typically between 160 and 185 ppm. The aromatic carbons would also show distinct signals in the range of approximately 120 to 150 ppm.

A representative data table for ¹H and ¹³C NMR would resemble the following, with specific chemical shifts (δ) and coupling constants (J) determined from experimental data.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (oxalyl) | |

| C=O (carboxyl) | |

| Ar-C | |

| Ar-C-COOH |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be employed to determine the precise molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular ion peak ([M]⁺ or [M-H]⁻ in negative ion mode) would confirm the compound's molecular formula (C₉H₄O₇). High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.

The fragmentation analysis would likely show characteristic losses of small molecules such as H₂O, CO, and CO₂ from the parent ion. For dicarboxylic acids, the loss of one or both carboxyl groups is a common fragmentation pathway.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| (Molecular Ion) | [C₉H₄O₇]⁺ | |

| [M - H₂O]⁺ | ||

| [M - CO]⁺ | ||

| [M - CO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to the O-H and C=O bonds.

A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups, broadened due to extensive hydrogen bonding. spectroscopyonline.com Strong, sharp absorption peaks corresponding to the C=O stretching vibrations of the carboxylic acid and the oxalo group would appear in the region of 1680-1750 cm⁻¹. spectroscopyonline.com The exact position of these bands would depend on the degree of conjugation and hydrogen bonding. Additionally, C-O stretching and O-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹), along with peaks characteristic of the substituted benzene ring.

Table 4: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 1700-1750 | Strong | C=O stretch (Oxalyl and Carboxyl) |

| ~1600 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Furthermore, X-ray crystallography would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the carboxylic acid groups and potential π-π stacking interactions of the benzene rings. This information is crucial for understanding the supramolecular architecture and the physical properties of the compound in the solid state. For related compounds, such as 3-nitrobenzene-1,2-dicarboxylic acid, detailed crystal structures have been reported, revealing complex hydrogen-bonding networks. researchgate.net

Table 5: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | |

| Space Group | |

| Unit Cell Dimensions (a, b, c, α, β, γ) | |

| Volume (V) | |

| Z (molecules per unit cell) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements on the surface of a material.

For this compound, the XPS survey spectrum would show peaks corresponding to carbon (C 1s) and oxygen (O 1s). High-resolution spectra of the C 1s region would be deconvoluted to distinguish between the different carbon environments: the aromatic ring carbons, the carboxyl carbons (O=C-O), and the oxalyl carbons (O=C-C=O). Similarly, the O 1s spectrum would differentiate between the carbonyl oxygens (C=O) and the hydroxyl oxygens (C-OH) of the carboxylic acid groups. Studies on other dicarboxylic acids have shown that XPS can be used to identify these different chemical states. researchgate.net

Table 6: Hypothetical X-ray Photoelectron Spectroscopy (XPS) Data for this compound

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | ~284.8 | C-C/C-H (Aromatic) |

| ~286.5 | C-O | |

| ~288.5-289.5 | O=C-O (Carboxyl/Oxalyl) | |

| O 1s | ~532.0 | C=O |

The search included queries for Density Functional Theory (DFT), Coupled-Cluster Theory (CCSD(T)), Molecular Electrostatic Potential (MEP), Quantum Theory of Atoms-in-Molecules (QTAIM), Noncovalent Interaction (NCI) plot analysis, and Natural Bond Orbital (NBO) analysis specifically pertaining to this molecule.

While extensive literature exists on the application of these computational methodologies to other dicarboxylic acids and related aromatic compounds, no research was found that focuses on "this compound" itself. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, because the foundational research data is not available in the public domain.

To fulfill the user's request, which strictly requires focusing solely on "this compound" and adhering to the provided outline, the necessary scientific studies would first need to be conducted and published.

Computational and Theoretical Studies on 3 Oxalobenzene 1,2 Dicarboxylic Acid

Investigation of Intermolecular Interactions, Including Hydrogen Bonding Networks and π-Stacking

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. For 3-Oxalobenzene-1,2-dicarboxylic acid, with its multiple hydrogen bond donors and acceptors and an aromatic core, both hydrogen bonding and π-stacking are anticipated to be significant.

Hydrogen Bonding Networks: The three carboxylic acid groups of this compound are prime sites for the formation of extensive hydrogen bonding networks. Computational studies on analogous aromatic carboxylic acids, such as terephthalic acid and trimesic acid, have revealed a variety of hydrogen bonding motifs. These range from simple dimeric structures, where two molecules are linked by hydrogen bonds between their carboxylic acid groups, to more extended chains, sheets, and three-dimensional networks. In the case of this compound, the close proximity of the two carboxylic acid groups on adjacent carbons (positions 1 and 2) could facilitate intramolecular hydrogen bonding, which would in turn influence the intermolecular hydrogen bonding patterns. The oxalo group at the 3-position introduces further possibilities for hydrogen bond donation and acceptance, potentially leading to complex and robust supramolecular architectures. Theoretical calculations, such as Density Functional Theory (DFT), are crucial in determining the strength and geometry of these hydrogen bonds.

π-Stacking: The benzene (B151609) ring of this compound provides a platform for π-stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between aromatic rings, play a vital role in the packing of aromatic molecules in crystals. Computational models can predict the preferred orientation of stacked rings, which can range from perfectly co-facial to parallel-displaced or T-shaped arrangements. The presence of electron-withdrawing carboxylic acid and oxalo groups on the benzene ring influences its electronic properties, which in turn affects the nature and strength of the π-stacking interactions. Theoretical studies on substituted benzene derivatives have shown that such substituents can significantly modulate the electrostatic potential of the aromatic ring, thereby dictating the geometry of π-stacking.

| Interaction Type | Potential Motifs | Computational Investigation Methods | Expected Significance |

|---|---|---|---|

| Hydrogen Bonding | Dimeric pairs, catemeric chains, 2D sheets, 3D networks, potential intramolecular hydrogen bonds | Density Functional Theory (DFT), Atoms in Molecules (AIM) analysis | High: Dominant force in crystal packing |

| π-Stacking | Parallel-displaced, T-shaped | Symmetry-Adapted Perturbation Theory (SAPT), Non-Covalent Interaction (NCI) plots | Moderate to High: Contributes significantly to crystal stability |

Conformational Analysis and Exploration of Energetic Landscapes

The flexibility of the carboxylic acid and oxalo groups in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to comprehending the molecule's dynamic behavior.

Computational methods, such as potential energy surface (PES) scans, are employed to explore the conformational space of a molecule. For this compound, the key degrees of freedom would be the dihedral angles associated with the rotation of the C-C bonds linking the carboxylic and oxalo groups to the benzene ring, as well as the rotation around the C-O bonds within the carboxylic acid groups themselves.

| Conformational Parameter | Description | Methods for Exploration | Expected Findings |

|---|---|---|---|

| Dihedral Angle (Ring-Substituent) | Rotation of the -COOH and -C(O)COOH groups relative to the benzene ring | Potential Energy Surface (PES) scans, Molecular Dynamics (MD) simulations | Multiple low-energy conformers with varying degrees of planarity. |

| Dihedral Angle (within Substituent) | Rotation around the C-O bonds of the carboxylic acid groups | Geometry optimization, Frequency analysis | Syn and anti conformations of the carboxylic acid protons. |

| Relative Energy | Energy difference between various stable conformers | Ab initio calculations (e.g., MP2, CCSD(T)), Density Functional Theory (DFT) | Conformers stabilized by intramolecular hydrogen bonds will be energetically favored. |

Coordination Chemistry and Supramolecular Assemblies Involving 3 Oxalobenzene 1,2 Dicarboxylic Acid

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Dicarboxylic Acid Ligands

The utility of dicarboxylic acids in the construction of MOFs and coordination polymers is well-established, with ligands like 3-Oxalobenzene-1,2-dicarboxylic acid offering predictable coordination modes that are essential for the rational design of these materials. The assembly of such frameworks typically involves the reaction of the organic ligand with a metal salt under solvothermal conditions. This method has proven effective in producing crystalline materials with high porosity and thermal stability.

Lanthanide-based coordination polymers, for instance, have been successfully synthesized using various aromatic dicarboxylic acids, resulting in structures with diverse dimensionalities and topologies. researchgate.netresearchgate.net For example, hydrothermal reactions of lanthanide salts with ligands such as 2,2′-bipyridine-6,6′-dicarboxylic acid have yielded two-dimensional layered structures. researchgate.net Similarly, the combination of 1,2-benzenedicarboxylic acid with different flexible dicarboxylate ligands has led to the formation of a series of lanthanide coordination polymers with varied coordination modes at the metal centers. researchgate.net These examples underscore the versatility of dicarboxylic acid ligands in generating a wide array of network structures. The specific geometry and connectivity of this compound, with its three potential coordination sites, make it a candidate for forming complex, three-dimensional frameworks.

The synthesis of transition metal coordination polymers also heavily relies on the use of polycarboxylic acid ligands. mdpi.com The choice of metal ion and the specific reaction conditions can influence the final structure, leading to one-, two-, or three-dimensional polymers. rsc.orgresearchgate.net For instance, the reaction of 1,2,4-triazole-3,5-dicarboxylic acid with Mn(II), Co(II), and Cd(II) ions has produced coordination polymers with dimensionalities ranging from one-dimensional chains to two-dimensional grid-like architectures. rsc.org The principles demonstrated in these systems can be extrapolated to predict the behavior of this compound in similar synthetic approaches.

Table 1: Examples of Coordination Polymers Synthesized with Aromatic Dicarboxylic Acid Ligands

| Ligand | Metal Ion(s) | Dimensionality | Reference |

| 2,2′-bipyridine-6,6′-dicarboxylic acid | La, Ce, Pr, Nd | 2D | researchgate.net |

| 1,2-benzenedicarboxylic acid | Tb, Sm, Eu, Pr | Not Specified | researchgate.net |

| 2-[(4-carboxyphenyl)methoxy]benzoic acid | La, Pr, Sm, Eu | 2D | researchgate.net |

| 1,2,4-triazole-3,5-dicarboxylic acid | Mn(II), Co(II), Cd(II) | 1D and 2D | rsc.org |

Formation of Organometallic Complexes with Benzenedicarboxylic Acid Derivatives (e.g., Organotin Carboxylates)

The reaction of benzenedicarboxylic acid derivatives with organometallic precursors, such as organotin compounds, leads to the formation of organometallic carboxylates with distinct structural features and potential applications. While specific studies on this compound in this context are not widely documented, the broader class of benzenedicarboxylic acids provides a strong precedent for the types of structures that can be expected.

Organotin carboxylates derived from phthalic acid (benzene-1,2-dicarboxylic acid) and its isomers have been extensively studied. These compounds often exhibit interesting structural motifs, including dimeric, polymeric, and cage-like assemblies. The coordination environment around the tin atom is typically influenced by the nature of the organic substituents on the tin and the stoichiometry of the reactants. The carboxylate groups of the benzenedicarboxylic acid can act as bridging ligands, connecting multiple tin centers to create extended networks.

The principles of organometallic complex formation are not limited to organotin compounds. A variety of transition metals can be incorporated to create heterometallic frameworks. For example, a three-dimensional metal-organic framework containing both Fe(II) and Ag(I) ions has been synthesized using 2-pyrazinecarboxylic acid, demonstrating the potential for creating complex, multi-metallic systems. nih.gov The versatile coordination capabilities of this compound suggest its potential for forming novel organometallic complexes with unique structural and functional properties.

Exploration of Co-Crystal Formation and Structure-Guiding Synthons based on Dicarboxylic Acid Motifs

The formation of co-crystals represents a powerful strategy in crystal engineering, allowing for the modification of the physicochemical properties of solid materials without altering their chemical identity. Dicarboxylic acids are particularly effective co-formers due to their ability to form robust and predictable hydrogen bonding interactions. The carboxylic acid groups can act as both hydrogen bond donors and acceptors, leading to the formation of well-defined supramolecular synthons.

Furthermore, the combination of carboxylic acid groups with other functional groups, such as the ketone in the oxalo moiety of this compound, can lead to the formation of heterosynthons. These interactions, while generally weaker than the carboxylic acid dimer, can play a crucial role in guiding the assembly of the co-crystal structure. The systematic study of co-crystal formation with this compound and a variety of co-formers would provide valuable insights into the interplay of different supramolecular synthons in directing crystal packing.

Investigations into Host-Guest Chemistry and Molecular Recognition Phenomena

The porous nature of many MOFs and coordination polymers makes them excellent candidates for applications in host-guest chemistry, including storage, separation, and sensing. The design of frameworks with specific pore sizes and chemical functionalities is key to achieving selective molecular recognition. The use of ligands like this compound in the synthesis of MOFs could lead to materials with tailored cavities capable of accommodating guest molecules.

The functional groups of the ligand lining the pores of the framework play a critical role in the host-guest interactions. The carboxylic acid groups of this compound, if not fully coordinated to metal centers, can act as hydrogen bonding sites for guest molecules. The aromatic backbone of the ligand can also participate in π-π stacking interactions with suitable guest molecules.

An example of guest-responsive behavior in MOFs is the observation of changes in photoluminescence upon the inclusion of guest molecules. Several studies have reported on the synthesis of MOFs that exhibit guest-responsive photoluminescence, where the emission properties of the framework are modulated by the presence of specific guest molecules. researchgate.net This phenomenon can be exploited for the development of chemical sensors. The incorporation of this compound into such frameworks could lead to new sensory materials with high sensitivity and selectivity.

Advanced Applications in Materials Science and Engineering

Polymer and Copolymer Synthesis for High-Performance Materials

The presence of two adjacent carboxylic acid groups, along with an additional oxalyl substituent, makes 3-Oxalobenzene-1,2-dicarboxylic acid a promising monomer for creating polymers with unique architectures and properties. The dicarboxylic acid functionality can readily participate in condensation polymerization reactions, while the oxalyl group can introduce specific functionalities and influence the polymer's physical and chemical characteristics.

Polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers typically involves the polycondensation of a dicarboxylic acid (or its derivative, such as an acid chloride or anhydride) with a diamine.

While direct studies involving this compound are not available, its structural analogy to phthalic acid suggests its potential as a monomer in such reactions. The introduction of the oxalyl group is anticipated to influence the resulting polymer's properties. For instance, the bulky and polar nature of the oxalyl substituent could disrupt polymer chain packing, potentially leading to amorphous polyamides with enhanced solubility in organic solvents. Furthermore, the oxalyl group may serve as a site for post-polymerization modification, allowing for the tuning of the material's properties.

The general synthesis of polyamides from dicarboxylic acids can be achieved through various methods, including low-temperature solution polycondensation. This method typically involves the reaction of a diacid chloride with a diamine in a polar aprotic solvent. In the case of this compound, it would first need to be converted to its corresponding diacid chloride.

Polyimides are another class of high-performance polymers synthesized from dianhydrides and diamines. This compound could potentially be converted into a dianhydride, which could then be used in polyimide synthesis. The presence of the oxalyl group would likely impact the thermal and mechanical properties of the resulting polyimide.

| Polymer Type | Potential Monomer Derived from this compound | Potential Properties of Resulting Polymer |

| Polyamide | 3-Oxalobenzene-1,2-dicarbonyl dichloride | Enhanced solubility, potential for post-polymerization modification |

| Polyimide | 3-Oxalobenzene-1,2-dicarboxylic anhydride (B1165640) | Modified thermal and mechanical properties |

The dicarboxylic acid functionality of this compound also makes it a candidate for the synthesis of polyesters and alkyd resins. Polyesters are formed through the condensation reaction of dicarboxylic acids with diols. The incorporation of the oxalyl-substituted benzene (B151609) ring into a polyester (B1180765) backbone could enhance its thermal stability and modify its mechanical properties.

Alkyd resins, which are polyesters modified with fatty acids, are widely used in the coatings industry. The properties of an alkyd resin are influenced by the nature of the dicarboxylic acid used in its synthesis. The use of this compound could lead to alkyd resins with improved hardness, gloss, and chemical resistance due to the rigid aromatic core and the additional functionality of the oxalyl group.

Furthermore, the trifunctional nature of this compound suggests its potential as a cross-linking agent. Cross-linking is a process that introduces covalent bonds between polymer chains, leading to a more rigid and durable material. The three reactive sites on the molecule could enable the formation of a three-dimensional polymer network, which is characteristic of thermosetting resins.

| Application | Role of this compound | Potential Benefits |

| Specialized Polyesters | Monomer (dicarboxylic acid) | Enhanced thermal stability, modified mechanical properties |

| Alkyd Resins | Monomer (dicarboxylic acid) | Improved hardness, gloss, and chemical resistance |

| Cross-linking Agent | Trifunctional molecule | Formation of rigid and durable thermoset materials |

Optoelectronic Materials Development

The development of novel organic materials for optoelectronic applications is a rapidly growing field of research. The performance of these materials is highly dependent on their molecular structure and electronic properties. The incorporation of functional groups that can tune the electronic energy levels and facilitate charge transport is a key strategy in the design of new optoelectronic materials.

Chromophores are the parts of a molecule responsible for its color, and they are fundamental components of many optoelectronic devices. Conjugated systems, which consist of alternating single and multiple bonds, are essential for charge transport in organic semiconductors.

While there is no specific research on the use of this compound in optoelectronic materials, its structure suggests potential in this area. The aromatic ring is a common component of conjugated systems. The electron-withdrawing nature of the oxalyl and carboxylic acid groups would be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system into which it is incorporated. This tuning of energy levels is crucial for optimizing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

The dicarboxylic acid groups also provide convenient handles for incorporating this molecule into a polymer backbone through ester or amide linkages, allowing for the synthesis of new conjugated polymers with tailored optoelectronic properties.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a molecular dye to absorb light and inject electrons into a semiconductor. The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption characteristics and the alignment of its energy levels with the semiconductor's conduction band.

A typical dye molecule in a DSSC consists of a donor, a π-conjugated spacer, and an acceptor/anchoring group. The donor moiety is responsible for providing electrons upon photoexcitation. While the direct application of this compound as a donor moiety has not been reported, its electron-rich aromatic core, functionalized with electron-withdrawing groups, presents an interesting structural motif for dye design. The carboxylic acid groups could also serve as anchoring groups to attach the dye to the semiconductor surface. The oxalyl group's influence on the electronic properties would need to be investigated to determine its suitability in this application.

Synthesis of Advanced Dyes and Pigments with Tunable Properties

The synthesis of new dyes and pigments with enhanced properties such as brightness, stability, and specific color characteristics is of significant industrial importance. The color and properties of a dye are determined by its chemical structure, particularly the nature of its chromophore and auxochromes.

Phthalic acid and its derivatives are well-known precursors in the synthesis of a variety of dyes, including the phthalein and phthalocyanine (B1677752) classes. For instance, the condensation of phthalic anhydride with phenols is a classic method for producing phenolphthalein (B1677637) and related indicators.

Given its structural similarity to phthalic acid, this compound could potentially be used to synthesize novel dyes and pigments. The presence of the oxalyl group would be expected to significantly influence the electronic structure of the resulting dye molecule, thereby affecting its color and other properties. The ability to modify the oxalyl group could provide a route to fine-tune the dye's characteristics, leading to a new class of colorants with tailored properties for various applications, from textiles to high-tech coatings. The reactivity of the dicarboxylic acid groups would allow for its incorporation into larger dye structures or for attachment to substrates.

Controlled Assembly of Supramolecular Architectures with Tailored Functionalities

The strategic design of organic ligands is a cornerstone of crystal engineering and the development of functional materials. While direct research on "this compound" is not prevalent in existing literature under that specific nomenclature, the principles of its structural components—a dicarboxylic acid appended to a benzene ring with an additional functional group—are fundamental to the construction of supramolecular architectures. Dicarboxylic acids are well-established as versatile building blocks in the formation of coordination polymers and metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions in various modes.

The controlled assembly of these architectures allows for the precise arrangement of molecular components, leading to materials with tailored functionalities. The choice of metal centers, the geometry of the organic ligand, and the reaction conditions all play crucial roles in determining the final topology and properties of the resulting supramolecular structure. These structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks.

The functionalities of these materials are diverse and can be engineered for applications in areas such as gas storage, catalysis, and sensing. For instance, the porosity of MOFs can be tuned by selecting ligands of different lengths and geometries, which is a key factor in their capacity for gas adsorption.

Detailed Research Findings:

Research in the broader field of dicarboxylic acid-based supramolecular chemistry has yielded significant insights. For example, the use of bifunctional ligands containing both pyrazoyl and carboxyl groups has led to the synthesis of metal-organic frameworks with interesting luminescent and magnetic properties. In one study, a ligand featuring these groups was used to create MOFs with cadmium, manganese, and europium, resulting in structures with varied dimensionalities and properties, from a 3D framework exhibiting blue luminescence to a 2D grid layer showing red luminescence.

The coordination of dicarboxylic acids with various metal ions such as Cd(II), Mn(II), Co(II), Ni(II), and Zn(II) has been shown to produce a rich structural diversity, with resulting coordination polymers exhibiting different network topologies and photoluminescence behaviors. The specific coordination modes of the carboxylate groups are critical in defining the architecture of these materials.

Furthermore, the introduction of auxiliary ligands, such as N-donor ligands, in conjunction with dicarboxylic acids can significantly influence the final structure, leading to the formation of complex networks with unique properties. The interplay between the metal ion's coordination preferences and the geometric and electronic properties of the organic ligands dictates the self-assembly process, enabling the construction of intricate and functional supramolecular systems.

Environmental and Atmospheric Chemistry Research Pertinent to Dicarboxylic Acid Derivatives

Role in the Formation and Growth Mechanisms of Secondary Organic Aerosols (SOA)

Aromatic dicarboxylic acids are key products of the photooxidation of anthropogenic and biogenic VOCs and are believed to play an important role in the formation and growth of secondary organic aerosols (SOA). nih.gov SOA is a major component of atmospheric fine particulate matter (PM2.5), which has significant effects on climate and human health. mdpi.com

Dicarboxylic acids are considered major players in the formation of SOAs. researchgate.net For instance, C4 dicarboxylic acids, such as succinic acid, maleic acid, and fumaric acid, are produced from the photooxidation of toluene. mdpi.com Phthalic acid, an aromatic dicarboxylic acid, is a known tracer for SOA formed from naphthalene (B1677914) and 1-methylnaphthalene. nih.gov Wildfire emissions, a significant source of atmospheric aerosols, also contribute to the formation of phthalic anhydride (B1165640), which can hydrolyze to phthalic acid. rsc.org The formation of these acids contributes to the mass of SOA particles.

Detailed Research Findings:

Studies have shown that aromatic hydrocarbons contribute up to 30% of VOCs in urban atmospheres. nih.gov

The photooxidation of toluene, a common anthropogenic VOC, leads to the formation of several C4 dicarboxylic acids, including succinic acid, maleic acid, fumaric acid, malic acid, and tartaric acid. mdpi.com

Phthalic acid has been identified as a significant component in atmospheric aerosols and is used as a molecular marker for SOAs from anthropogenic sources. rsc.org Wildfire events can lead to a tenfold increase in phthalic acid concentrations in nearby urban areas. rsc.org

The formation of dicarboxylic acids from the oxidation of monocarboxylic acids has been observed in emissions from coal combustion. acs.org

Table 1: Aromatic Dicarboxylic Acids and their SOA Precursors

| Dicarboxylic Acid | Common Precursor(s) | Source Type |

|---|---|---|

| Phthalic Acid | Naphthalene, 1-Methylnaphthalene | Anthropogenic, Biomass Burning |

| Succinic Acid | Toluene | Anthropogenic |

| Maleic Acid | Toluene | Anthropogenic |

| Fumaric Acid | Toluene | Anthropogenic |

Investigation of Interactions with Common Atmospheric Nucleation Precursors (e.g., Sulfuric Acid, Ammonia)

Aromatic acids have been identified as crucial participants in the process of new particle formation in the atmosphere. nih.gov They can interact with common atmospheric nucleation precursors such as sulfuric acid (SA), ammonia (B1221849) (NH3), and amines to form stable molecular clusters that can grow into larger aerosol particles. nih.govrsc.org

Theoretical calculations have been employed to understand these interactions at a molecular level. nih.govnih.gov These studies investigate the geometry, binding energies, and Gibbs free energies of complexes formed between aromatic acids and nucleation precursors. nih.govrsc.org

Detailed Research Findings:

Quantum chemical calculations have shown that dicarboxylic acids can enhance aerosol nucleation by binding to sulfuric acid and ammonia. nih.gov

A study on the interaction of typical aromatic acids (including phthalic acid) with SA, H2O, NH3, and various amines revealed that the strongest bonds are formed with sulfuric acid (SO–H⋯O). nih.govrsc.org

Phthalic acid, due to the formation of an internal hydrogen bond, shows a higher likelihood of interacting with ammonia or amines rather than with sulfuric acid. nih.govrsc.org

The ability of aromatic acids to interact with sulfuric acid and ammonia is comparable to that of other monocarboxylic and dicarboxylic acids. nih.govrsc.org

The presence of even small amounts of aromatic organic acids can significantly enhance the nucleation rates of sulfuric acid-water systems. nih.gov

Table 2: Interaction Strength of Aromatic Acids with Nucleation Precursors

| Interacting Molecules | Type of Hydrogen Bond | Relative Strength |

|---|---|---|

| Aromatic Acid - Sulfuric Acid | SO–H⋯O | Strongest |

| Aromatic Acid - Water/Amine | O–H⋯O/N | Intermediate |

| Aromatic Acid - Ammonia | N–H⋯O | Weaker |

Studies on Environmental Fate and Photochemical Transformation Pathways (e.g., Photooxidation Products)

Once present in the atmosphere, aromatic dicarboxylic acids undergo various transformation processes, including photochemical degradation. These processes determine their atmospheric lifetime and the formation of further oxidation products.

Studies involving the irradiation of aqueous aerosol samples have provided insights into the photochemical processing of dicarboxylic acids. copernicus.org The degradation and formation of these acids can be influenced by factors such as the presence of iron, which can catalyze photolysis. copernicus.org

Detailed Research Findings:

The photocatalytic oxidation of phthalic acid has been studied, and its degradation pathways have been proposed. researchgate.net Further oxidation of phthalic acid can lead to the formation of benzenediol and p-benzoquinone. frontiersin.org

In laboratory experiments on aqueous aerosols, the photochemical degradation of some dicarboxylic acids like oxalic and malonic acid was observed to be more significant than their production. copernicus.org

Conversely, the concentration of other dicarboxylic acids, such as succinic acid (C4), showed a significant increase during irradiation experiments, suggesting a net photochemical formation. copernicus.org

The nighttime oxidation of various heterocyclic volatile organic compounds, particularly those found in wildfire smoke, has been identified as a previously unrecognized pathway for the formation of phthalic anhydride, a precursor to phthalic acid. rsc.orgrsc.org

Table 3: Photochemical Behavior of Selected Dicarboxylic Acids in Aqueous Aerosols

| Dicarboxylic Acid | Observed Trend upon Irradiation | Influencing Factors |

|---|---|---|

| Oxalic Acid (C2) | Net degradation | Iron-catalyzed photolysis |

| Malonic Acid (C3) | Net degradation | Iron-catalyzed photolysis |

| Succinic Acid (C4) | Net formation | Enhanced photochemical processing |

| Phthalic Acid | Degradation to other products | Photocatalysis, oxidation |

Concluding Perspectives and Future Research Trajectories

Emerging Synthetic Paradigms for Highly Functionalized Benzenedicarboxylic Acids

The synthesis of complex aromatic compounds like 3-Oxalobenzene-1,2-dicarboxylic acid necessitates the development of sophisticated and efficient synthetic strategies. Future research in this area is likely to focus on:

Advanced Catalytic Systems: The use of novel transition metal catalysts could enable more selective and higher-yielding reactions for the introduction of functional groups onto the benzene (B151609) ring.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important area of synthetic chemistry. Developing methods to selectively introduce the oxalyl group via C-H activation would represent a significant advancement.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher purity products and safer reaction conditions, which would be beneficial for the multi-step synthesis of complex molecules.

Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence could offer unparalleled selectivity and milder reaction conditions.

Progress in these areas will be crucial for making highly functionalized benzenedicarboxylic acids more accessible for further study and application.

Advanced Computational Modeling Approaches for Rational Design of Novel Functional Materials

Computational chemistry provides powerful tools to predict the properties and behavior of molecules before they are synthesized. For this compound, computational modeling could be employed to:

Predict Molecular Geometry and Electronic Properties: Density Functional Theory (DFT) calculations can provide insights into the three-dimensional structure, electron distribution, and spectroscopic properties of the molecule. mdpi.com

Simulate Self-Assembly: Molecular dynamics simulations can be used to understand how these molecules might interact with each other to form larger, ordered structures, which is critical for the design of crystalline materials like Metal-Organic Frameworks (MOFs).

Screen for Potential Applications: Computational screening can be used to predict the affinity of the molecule for certain targets, for example, as a chelating agent for specific metal ions or as a building block for materials with desired electronic or optical properties.

These computational approaches will accelerate the discovery and development of new materials based on this and similar molecular platforms.

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The unique arrangement of functional groups in this compound suggests a rich and potentially unexplored reactivity. Future research could focus on:

Coordination Chemistry: The multiple carboxylic acid groups and the ketone functionality of the oxalyl group make this molecule an excellent candidate as a ligand for a wide range of metal ions. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties.

Supramolecular Chemistry: The ability of the carboxylic acid groups to form strong hydrogen bonds could be exploited to create complex supramolecular assemblies with unique architectures and functions. acs.org

Polymer Chemistry: This compound could serve as a monomer for the synthesis of novel polyesters or polyamides with specialized properties, such as enhanced thermal stability or specific recognition capabilities.

A thorough investigation of its fundamental reactivity will be key to unlocking its full potential in various chemical applications.

Strategic Integration into Next-Generation Functional Materials and Sustainable Technologies

The tailored properties of highly functionalized benzenedicarboxylic acids could be leveraged for a variety of advanced applications, including:

Metal-Organic Frameworks (MOFs): As a multitopic linker, this compound could be used to construct MOFs with unique pore structures and functionalities for applications in gas storage, separation, and catalysis. rsc.org

Sensors: The molecule could be incorporated into sensor arrays, where its interaction with specific analytes would lead to a detectable signal, such as a change in color or fluorescence.

Sustainable Polymers: The development of polymers from renewable resources is a key goal of green chemistry. If a bio-based synthetic route to this compound could be developed, it could serve as a building block for sustainable plastics and other materials.

The strategic design and synthesis of molecules like this compound will continue to be a driving force in the development of new materials to address pressing societal needs.

Q & A

Q. Key Variables :

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H₂SO₄ | 80 | 65 | 92% |

| p-Toluenesulfonic acid | 100 | 78 | 95% |

Methodological Note : Optimize stoichiometry (molar ratio 1:1.2 for anhydride:oxalyl chloride) to minimize byproducts like unreacted phthalic acid .

Which analytical techniques are most effective for quantifying this compound in environmental matrices?

Basic Research Focus

Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred. Use a C18 column (5 µm, 250 × 4.6 mm) and mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 1 mL/min. Calibrate with standards (1–100 ppm; R² > 0.995) .

Advanced Tip : For trace detection, employ LC-MS/MS with electrospray ionization (negative mode). Monitor fragments m/z 207 → 163 (collision energy 20 eV) .

How can stereoisomerism in cyclohexane-1,2-dicarboxylic acid derivatives inform the resolution of this compound isomers?

Advanced Research Focus

Stereoisomer separation requires chiral chromatography or crystallization. For example:

- Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve cis and trans isomers .

- X-ray crystallography confirms absolute configuration (e.g., (1R,2R)-cyclohexane-1,2-dicarboxylic acid ).

Challenge : Oxalo groups may hinder crystallization. Consider derivatization with chiral amines (e.g., (R)-1-phenylethylamine) to enhance resolution .

How can discrepancies in reported thermodynamic data (e.g., ΔHf) for dicarboxylic acids be reconciled?

Advanced Research Focus

Discrepancies arise from experimental vs. computational methods. For example:

- Experimental : Combustion calorimetry for cis-cyclohexane-1,2-dicarboxylic acid gives ΔHf = −890 kJ/mol .

- Computational : Group contribution methods underestimate by 5–8% due to ring strain .

Resolution : Validate using high-level DFT (B3LYP/6-311+G(d,p)) with solvent corrections. Compare with differential scanning calorimetry (DSC) data .

What in vitro models are suitable for assessing the endocrine-disrupting potential of this compound metabolites?

Q. Advanced Research Focus

- Cell Lines : Use rat epididymal stromal vascular fraction (SVF) to evaluate adipogenic differentiation via Oil Red O staining .

- Endpoints : Measure PPARγ activation (luciferase reporter assay) and lipid accumulation (fluorescence microscopy).

Data Interpretation : Metabolites like monohydroxy esters show higher bioactivity (EC₅₀ = 10 µM) vs. parent compounds .

How can molecular docking predict the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Target : Human carboxylase enzymes (PDB ID: 3JL) .

- Protocol :

- Prepare ligand (optimize geometry at HF/3-21G level).

- Dock using AutoDock Vina (grid center: active site residues Asp156/His287).

- Validate with MD simulations (AMBER force field; 50 ns trajectory).

Key Finding : The oxalo group forms hydrogen bonds with Arg129 (binding energy = −8.2 kcal/mol), suggesting competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.